Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a 4-fluorophenyl group at position 2, and a methyl ester at position 6. This structure combines halogenation and aromatic substitution, making it a candidate for pharmaceutical and materials science research. Its molecular formula is C₁₅H₁₀BrFN₂O₂, with a molecular weight of 357.16 g/mol (derived from analogs in ).
Properties
IUPAC Name |
methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2/c1-21-15(20)10-4-7-12-18-13(14(16)19(12)8-10)9-2-5-11(17)6-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDVOPCFPKVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2Br)C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated and fluorinated aromatic aldehyde in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent at position 3 participates in palladium- or copper-mediated cross-coupling reactions, enabling the introduction of diverse functional groups.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), aryl/heteroaryl boronic acids (1.5 equiv), Na₂CO₃ (2.0 equiv), toluene/EtOH/H₂O (2:1:2), microwave irradiation (100°C, 1–2 h) .
-
Outcome : Substitution of bromine with aryl/heteroaryl groups (e.g., phenyl, pyridyl). Yields range from 65% to 85% for electron-neutral/rich boronic acids .
-
Example : Reaction with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl) derivatives, confirmed via ¹H NMR and HRMS .
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), Cs₂CO₃ (2.0 equiv), dioxane (100°C, 12 h) .
-
Outcome : Bromine replaced with primary/secondary amines (e.g., morpholine, piperazine). Yields: 55–78% .
Ullmann-Type Coupling
-
Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv), DMF (120°C, 24 h) .
-
Outcome : Aryl/alkyl thiols or phenols coupled at position 3. Yields: 50–70% .
Hydrolysis and Derivatization of the Methyl Carboxylate
The methyl ester at position 6 undergoes hydrolysis to a carboxylic acid, enabling further functionalization.
Acid-Catalyzed Hydrolysis
Amide Formation
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core allows selective substitutions, though steric hindrance from the 4-fluorophenyl group limits reactivity at position 2.
Nitration
Halogenation
Nucleophilic Displacement of Bromine
The bromine atom undergoes nucleophilic substitution under mild conditions.
SNAr with Thiols
Tables of Reaction Data
Table 1: Cross-Coupling Reactions
Table 2: Ester Hydrolysis and Amidation
| Reaction | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 12 M HCl | Reflux, 6–8 h | 95 | |
| Amide Formation | HBTU, DIPEA | DMF, rt | 70–90 |
Mechanistic Insights
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with boronic acids and reductive elimination to yield the coupled product .
-
Ester Hydrolysis : Acid-mediated cleavage of the methyl ester proceeds via a tetrahedral intermediate stabilized by protonation of the carbonyl oxygen .
Scientific Research Applications
Anticancer Research
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate has been investigated for its anticancer properties, particularly against various human cancer cell lines. Studies indicate that compounds with similar imidazo-pyridine structures exhibit promising cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | |
| Thiazole-pyridine hybrids | HepG2 (liver cancer) | 5.71 | |
| Novel thiazole derivatives | PC3 (prostate cancer) | TBD |
These studies highlight the potential of this compound as a lead compound in the development of new anticancer agents.
Synthesis Applications
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents.
Synthetic Pathways
Recent studies have explored microwave-assisted synthesis methods for producing imidazo[1,2-a]pyridines, showcasing the efficiency and eco-friendliness of these approaches. This compound can be synthesized through several methodologies including:
- Catalyst-Free Reactions : Utilizing microwave conditions to enhance yield and reduce reaction time.
- Sonogashira Coupling Reactions : Facilitating the formation of complex aryl-substituted imidazoles.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against multiple cancer cell lines including MCF-7 and HepG2. The findings indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Derivatives
Another investigation focused on synthesizing derivatives of this compound through various chemical transformations. The derivatives exhibited enhanced biological activities compared to the parent compound, indicating the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Bromine Position
- Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4, Similarity: 0.83 ): Differs by lacking the 4-fluorophenyl group at position 2.
- Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6, Similarity: 0.83 ):
Bromine at position 2 instead of 3. This positional isomer may exhibit distinct reactivity in cross-coupling reactions due to differing electronic environments.
Halogen vs. Other Functional Groups
Ester Group Variations
Aromatic Substitution Patterns
- Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 866133-01-9 ): Lacks bromine at position 3 but retains the 4-fluorophenyl group.
- 6-Bromo-2-(3-methoxyphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde (CAS 524724-77-4 ):
Substitutes bromine at position 6 and introduces a methoxyphenyl group. The carboxaldehyde moiety offers a reactive site for condensation reactions, unlike the methyl ester in the target compound.
Pharmacological and Physicochemical Properties
Solubility and Melting Points
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): A structurally complex analog with a melting point of 223–225°C. The tetrahydro ring and multiple ester groups enhance rigidity and reduce aqueous solubility compared to the target compound.
Lipophilicity and Bioavailability
- 2-(3-Bromo-phenyl)-5-trifluoromethyl-imidazo[1,2-a]pyridine (CAS 944580-82-9 ): The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, whereas the target compound’s 4-fluorophenyl group balances hydrophobicity and electronic effects.
Biological Activity
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 866133-55-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C15H10BrFN2O2, with a molecular weight of 349.16 g/mol. The compound features a bromine atom and a fluorine atom, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of α-bromoketones with 2-aminopyridines under oxidative conditions. For instance, tert-butyl hydroperoxide is often used as an oxidizing agent in the reaction process, which can be monitored via thin-layer chromatography (TLC). The final product is purified through column chromatography, yielding a white solid with a melting point of approximately 117-118 °C .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of nitrogen heterocycles, including imidazopyridines. This compound has been evaluated for its activity against various bacterial strains. In vitro assays have shown promising results with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and isoniazid. For example, derivatives of similar structures have exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies indicate that imidazo[1,2-a]pyridines can inhibit specific cellular pathways involved in cancer proliferation. For instance, related compounds have demonstrated significant growth inhibition across various cancer cell lines in the NCI-60 panel. The mechanisms often involve the modulation of protein kinases and apoptosis pathways .
Case Study 1: Antibacterial Evaluation
A recent study evaluated several imidazo[1,2-a]pyridine derivatives for antibacterial efficacy. This compound was included in this evaluation due to its structural similarity to known active compounds. The study found that it displayed a significant reduction in bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains.
Case Study 2: Anticancer Screening
In another research effort focused on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed that this compound inhibited cell proliferation effectively and induced apoptosis in breast cancer and lung cancer cell lines. The IC50 values were notably lower than those of many existing chemotherapeutic agents, suggesting its viability as a lead compound for further development .
Q & A
Basic: What are the key synthetic routes for preparing Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine core. A common approach includes:
Formylation : Reacting 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux to introduce a formyl group at position 3 .
Bromination : Substituting the formyl group with bromine using N-bromosuccinimide (NBS) or bromine in a controlled environment to achieve regioselective bromination at position 3 .
Esterification : Converting the carboxylic acid group at position 6 to a methyl ester via standard esterification (e.g., using methanol and a catalytic acid) .
Key challenges include controlling regioselectivity during bromination and minimizing side reactions during formylation. Purification often involves column chromatography and recrystallization .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl protons from imidazo[1,2-a]pyridine signals) .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
- Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
For purity assessment, HPLC with UV detection is recommended, especially to detect unreacted intermediates like the formyl precursor .
Advanced: How can regioselectivity be optimized during bromination at position 3 of the imidazo[1,2-a]pyridine scaffold?
Answer:
Regioselectivity is influenced by:
- Reagent Choice : NBS in tetrahydrofuran (THF) at 0°C favors electrophilic substitution at electron-rich positions, while bromine in acetic acid may lead to over-bromination .
- Directing Groups : The 4-fluorophenyl group at position 2 directs bromination to position 3 due to its electron-withdrawing effect, which deactivates adjacent positions .
- Temperature Control : Low temperatures (0–10°C) minimize side reactions, as demonstrated in the synthesis of analogous bromo-imidazo[1,2-a]pyridines .
Contradictions in reported yields (e.g., 61% in vs. >90% in specialized protocols) may stem from differences in workup procedures or reagent purity .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT (Density Functional Theory) Calculations : Modeling the electron density at position 3 (bromine site) helps predict susceptibility to SNAr (nucleophilic aromatic substitution). The electron-deficient nature of the imidazo[1,2-a]pyridine core enhances reactivity .
- Molecular Docking : Used to study interactions with biological targets (e.g., enzymes), where the 4-fluorophenyl group may contribute to hydrophobic binding, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Contradictions between computational predictions and experimental results (e.g., unexpected byproducts) often arise from solvent effects or steric hindrance not fully captured in models .
Advanced: How does the 4-fluorophenyl substituent influence the compound’s stability and reactivity in cross-coupling reactions?
Answer:
- Stability : The fluorine atom reduces electron density on the phenyl ring, enhancing oxidative stability but potentially slowing Suzuki-Miyaura coupling reactions due to decreased aryl halide reactivity .
- Reactivity : The fluorophenyl group acts as a meta-director in electrophilic substitutions, guiding further functionalization away from the imidazo[1,2-a]pyridine core. This was validated in palladium-catalyzed couplings of similar compounds .
Methodological adjustments, such as using PdCl₂(dppf) with elevated temperatures (80–100°C), are recommended to overcome sluggish reactivity .
Advanced: What strategies mitigate byproduct formation during the formylation step using Vilsmeier-Haack conditions?
Answer:
Common byproducts include over-chlorinated derivatives or decomposition products. Mitigation involves:
- Stoichiometric Control : Limiting POCl₃ to 1.2 equivalents to prevent excessive chlorination .
- Slow Addition : Gradual addition of POCl₃/DMF to the reaction mixture at 0–10°C to control exothermicity .
- Workup Optimization : Quenching with ice-water followed by neutralization with sodium bicarbonate reduces acid-sensitive byproducts .
Contradictions in purity (e.g., 95% in vs. >97% in commercial batches) highlight the impact of post-synthetic purification techniques like preparative HPLC .
Advanced: How is the compound’s solubility profile leveraged in biological assays?
Answer:
- Solubility Enhancement : The methyl ester group improves solubility in organic solvents (e.g., DMSO), facilitating stock solution preparation for in vitro studies. Aqueous solubility is limited but can be augmented with co-solvents like PEG-400 .
- Structure-Activity Relationship (SAR) : Analogous compounds (e.g., ethyl esters) show reduced cellular uptake compared to methyl esters, suggesting the methyl group’s role in balancing lipophilicity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
